N-Succinimidyloxycarbonylheptyl Methanethiosulfonate is a compound that has garnered attention in the field of biochemistry for its potential applications in protein modification and enzyme inhibition. The compound's structure allows it to act as a cross-linker or an inhibitor by targeting specific amino acid residues within proteins. This comprehensive analysis will delve into the mechanism of action of related compounds and explore their applications in various fields, drawing from the research findings of the provided papers.
In the realm of biochemistry and cell biology, the cross-linking ability of N-hydroxysulfosuccinimide active esters has been demonstrated through experiments with rabbit muscle aldolase and human erythrocytes. The reagents were shown to cross-link subunits of the anion channel on erythrocytes, indicating their potential for studying membrane proteins and their interactions1.
The second paper provides insight into the medical applications of related compounds, specifically in the context of enzyme inhibition. The compound (dl)-3-Benzyl-N-(methanesulfonyloxy) succinimide was found to inactivate human leukocyte elastase and alpha-chymotrypsin, two serine proteinases, through a mechanism-based inhibition. This suggests that similar compounds could be designed to target specific enzymes in the body, offering a strategy for developing new therapeutic agents. The high efficiency and irreversibility of this inhibition highlight the potential for these compounds in treating diseases where protease activity is dysregulated2.
N-Succinimidyloxycarbonylheptyl methanethiosulfonate belongs to the class of methanethiosulfonates, which are compounds characterized by the presence of a methanethiosulfonate group. The compound has a CAS number of 887407-50-3 and a molecular formula of C₁₃H₂₁NO₆S₂, with a molecular weight of 351.44 g/mol. It is commercially available from various suppliers, including Benchchem and Amerigo Scientific, which provide it in high purity for research applications .
The synthesis of N-succinimidyloxycarbonylheptyl methanethiosulfonate typically involves several key steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Typically, reactions may be conducted under inert atmospheres to prevent oxidation or hydrolysis .
The molecular structure of N-succinimidyloxycarbonylheptyl methanethiosulfonate can be described as follows:
C(CCCCC(=O)N1CC(=O)N(C1=O)C)S(=O)(=O)C
.This structure allows for specific interactions with biological molecules, making it useful in chemical biology applications .
N-Succinimidyloxycarbonylheptyl methanethiosulfonate participates in various chemical reactions:
These reactions are essential for probing protein structure and function in biochemical assays .
The mechanism of action of N-succinimidyloxycarbonylheptyl methanethiosulfonate primarily involves its reactivity with thiol groups:
This mechanism underlies its utility in various applications within chemical biology .
Key physical and chemical properties of N-succinimidyloxycarbonylheptyl methanethiosulfonate include:
These properties influence how the compound is handled and utilized in laboratory settings .
N-Succinimidyloxycarbonylheptyl methanethiosulfonate has several significant applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3